

Synthesis and Applications of α -D-Talopyranose Derivatives and Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *alpha-D-Talopyranose*

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Introduction

α -D-Talopyranose, a rare aldohexose, and its derivatives are of growing interest in medicinal chemistry and glycobiology. The unique stereochemical arrangement of hydroxyl groups on the talopyranose ring presents both a synthetic challenge and an opportunity for the development of novel therapeutic agents and biological probes. This document provides detailed application notes and experimental protocols for the synthesis of various α -D-talopyranose derivatives and analogues, summarizes their biological activities, and outlines potential applications in drug discovery.

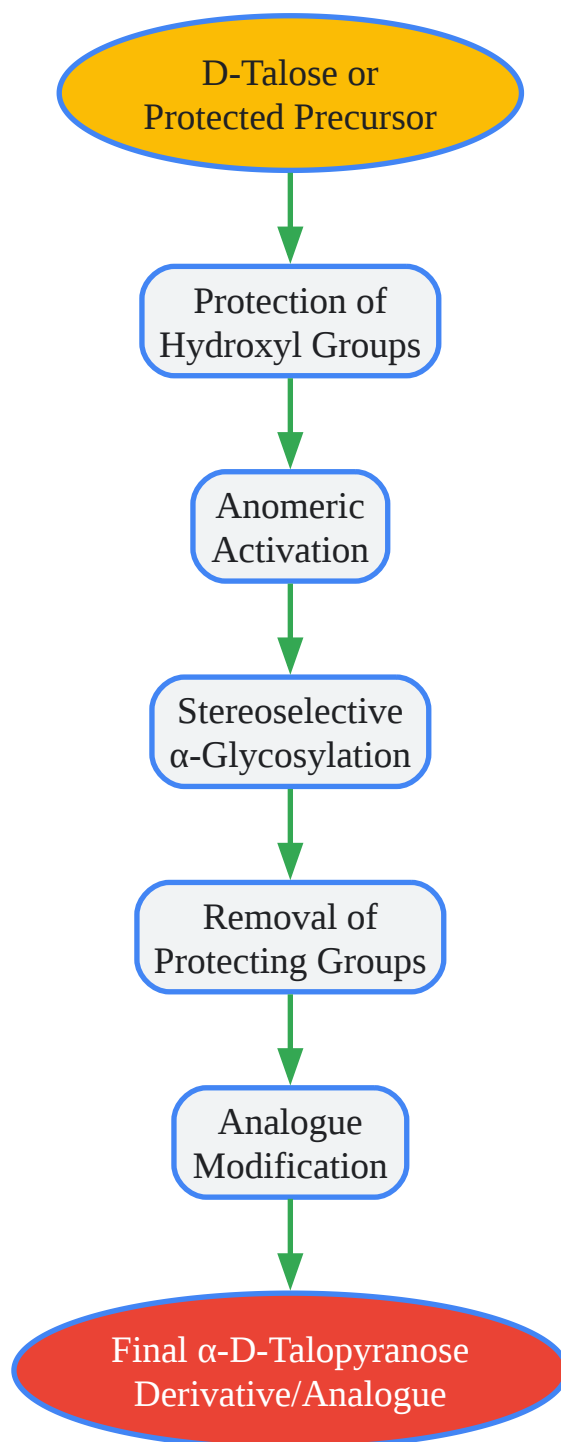
Synthetic Strategies and Protocols

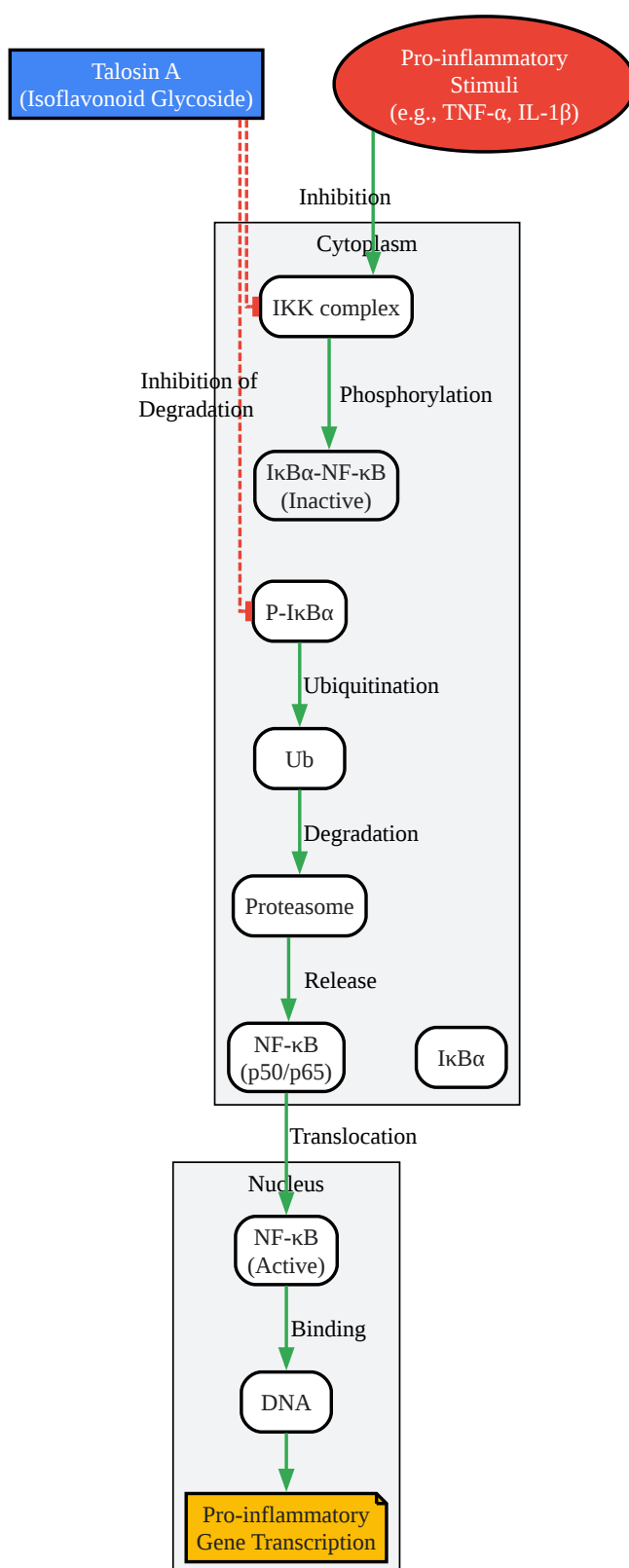
The stereoselective synthesis of α -D-talopyranosides is a key challenge due to the axial orientation of the hydroxyl group at the C-2 position, which can hinder the desired α -selectivity in glycosylation reactions. Various strategies have been developed to overcome this, primarily involving the use of specific protecting groups, promoters, and reaction conditions.

General Workflow for α -D-Talopyranoside Synthesis

The synthesis of α -D-talopyranoside derivatives typically follows a multi-step process that includes protection of the hydroxyl groups, activation of the anomeric center, stereoselective

glycosylation, and subsequent deprotection and modification.





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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com